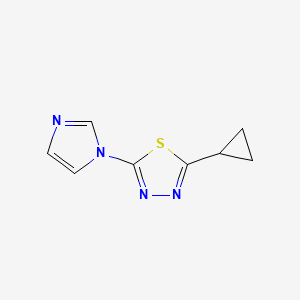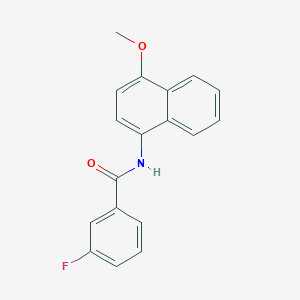
3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide” is a chemical compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H12FNO2 . The molecular weight is 245.256 . More detailed structural analysis would require specific spectroscopic data or computational modeling.科学的研究の応用
Metabolism and Disposition in Humans
Research involving compounds structurally related to "3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide" often focuses on their metabolism and disposition within the human body. For example, studies on novel orexin receptor antagonists underline the importance of understanding the metabolic pathways and the elimination process of these compounds. These insights are crucial for developing new pharmaceuticals with optimized pharmacokinetic profiles, ensuring that therapeutic agents are both effective and safe (Renzulli et al., 2011).
Environmental and Health Impact
Investigations into the environmental and health impacts of perfluorinated compounds and other similar chemicals offer insights into the persistence and potential toxicity of synthetic chemicals, including those related to "this compound." Understanding the body burden of different populations can inform regulatory and health policy decisions to minimize exposure to potentially harmful chemicals (Fromme et al., 2017).
Neuropharmacological Research
Neuropharmacological research, such as studies on γ-aminobutyric acid (GABA) type A receptor agonists, highlights the application of similar compounds in exploring neurotransmission and developing treatments for neurological disorders. These studies contribute to our understanding of brain function and are essential for creating new therapies for conditions like anxiety and epilepsy (Shaffer et al., 2008).
Diagnostic Imaging
Advancements in diagnostic imaging, including the use of radiolabeled compounds for positron emission tomography (PET), demonstrate the scientific applications of structurally related chemicals. These imaging agents can bind selectively to receptors or other targets in the brain, facilitating the study of various psychiatric and neurodegenerative diseases (Kadir et al., 2012).
Exposure and Risk Assessment
Research on the human excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, underscores the significance of monitoring exposure to synthetic chemicals. These studies provide essential data for assessing the risk and establishing safety thresholds for human exposure to various compounds (Frederiksen et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
The primary target of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide is the mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes, including proliferation, differentiation, and stress responses.
特性
IUPAC Name |
3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-22-17-10-9-16(14-7-2-3-8-15(14)17)20-18(21)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZQPHSAYLODIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

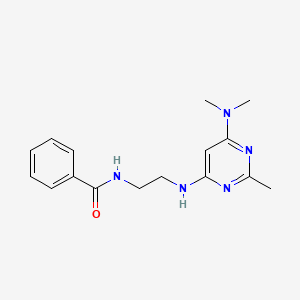
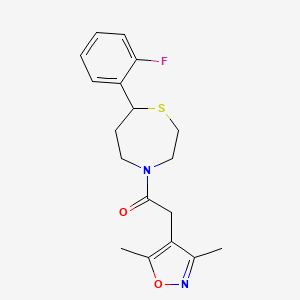
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)
![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)

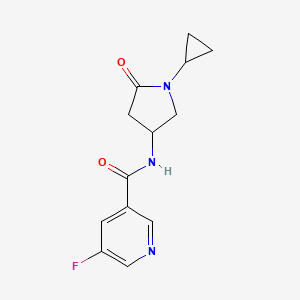
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2453689.png)
![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2453692.png)
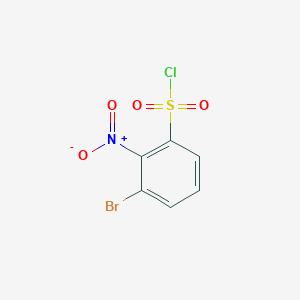
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3,4-dichlorobenzoate](/img/structure/B2453694.png)
